Titanium diboride (TiB2) is an ultra-high-temperature transition metal boride characterized by a rare combination of ceramic hardness and metallic electrical conductivity. With a melting point approaching 2980 °C, a high elastic modulus of 510–575 GPa, and a low density of 4.52 g/cm³, it serves as a critical structural and functional material in extreme industrial environments [1]. Unlike traditional insulating ceramics, TiB2 exhibits an electrical resistivity of approximately 15 µΩ·cm, comparable to pure iron, which enables its use in electrochemical applications and allows for complex shaping via electrical discharge machining (EDM) . Its chemical inertness, particularly its resistance to molten non-ferrous metals and cryolite, makes it a primary procurement target for advanced metallurgy, wear-resistant components, and high-temperature conductive crucibles [1].
Substituting TiB2 with more common industrial ceramics or hard metals typically forces a severe compromise between conductivity, weight, and chemical stability. If a buyer selects alumina (Al2O3) or silicon nitride (Si3N4) for wear resistance, the material acts as an electrical insulator, immediately disqualifying it from electrolytic cathode applications and eliminating EDM processability [1]. Conversely, substituting with tungsten carbide (WC) achieves high hardness but incurs a massive weight penalty due to WC's density of 15.6 g/cm³—over three times that of TiB2—which is detrimental for aerospace or ballistic armor applications . Furthermore, while titanium carbide (TiC) offers similar hardness, it lacks TiB2's oxidation resistance up to 1100 °C and fails to provide the requisite wettability in molten aluminum necessary for metallization evaporation boats and smelting cells [2].
TiB2 fundamentally diverges from standard structural ceramics by offering metallic-level electrical conductivity. While benchmark ceramics like alumina (Al2O3) are strong insulators with resistivity exceeding 10^14 µΩ·cm, fully dense TiB2 demonstrates an electrical resistivity of just 15 µΩ·cm [1]. This property allows TiB2 components to be precisely machined using Electrical Discharge Machining (EDM), bypassing the extreme costs and geometric limitations associated with diamond-grinding ultra-hard insulators.
| Evidence Dimension | Electrical Resistivity |
| Target Compound Data | ~15 µΩ·cm |
| Comparator Or Baseline | Alumina (Al2O3) (> 10^14 µΩ·cm) |
| Quantified Difference | >13 orders of magnitude lower resistivity |
| Conditions | Room temperature, fully dense sintered materials |
Enables cost-effective manufacturing of complex, ultra-hard geometries via EDM and qualifies the material for active electrode applications.
For procurement scenarios requiring extreme wear resistance without excessive weight, TiB2 outperforms traditional hard metals. TiB2 achieves a Vickers hardness of approximately 33.7 GPa, which is higher than standard tungsten carbide (WC) . More importantly, TiB2 achieves this at a density of only 4.52 g/cm³, compared to WC's 15.6 g/cm³ [1]. This yields a drastically higher stiffness-to-density and hardness-to-weight ratio, making it a highly efficient material for ballistic plates and high-speed rotating wear components.
| Evidence Dimension | Density and Hardness |
| Target Compound Data | Hardness ~33.7 GPa at 4.52 g/cm³ |
| Comparator Or Baseline | Tungsten Carbide (WC) (Hardness ~20-24 GPa at 15.6 g/cm³) |
| Quantified Difference | ~40% higher hardness at less than one-third the weight |
| Conditions | Standard sintered monolithic materials at room temperature |
Allows engineers to reduce component weight by over 70% without sacrificing wear resistance or ballistic stopping power.
In aluminum smelting and metallization, the cathode or crucible must resist highly corrosive molten cryolite while maintaining excellent wettability with liquid aluminum. TiB2 is highly suited for this, exhibiting complete wettability (contact angles approaching 0° after oxide removal) and an extremely low wear rate (e.g., 0.09 mm/yr in steady-state electrolysis) [1]. In contrast, traditional carbon/graphite cathodes degrade rapidly and exhibit poor intrinsic wettability, leading to higher voltage drops and energy inefficiencies [1].
| Evidence Dimension | Molten Aluminum Wettability and Wear Rate |
| Target Compound Data | Complete wettability (near 0° contact angle) and ~0.09 mm/yr wear rate |
| Comparator Or Baseline | Graphite/Carbon cathodes (poor wettability, high degradation requiring frequent replacement) |
| Quantified Difference | Orders of magnitude lower wear rate and superior metal spreading |
| Conditions | Molten cryolite-based bath at >900 °C |
Directly translates to significant energy savings and extended equipment lifespan in aluminum electrolysis and vacuum metallization.
High-temperature structural applications require materials that do not rapidly oxidize in air. TiB2 maintains its structural integrity and resists severe oxidation in aerobic environments up to 1000–1100 °C [1]. When compared to closely related hard materials like titanium carbide (TiC) or boron carbide (B4C), which begin to oxidize aggressively at lower temperature thresholds (often below 800 °C for B4C), TiB2 provides a significantly wider thermal operating window for atmospheric applications [1].
| Evidence Dimension | Oxidation Resistance Temperature Limit in Air |
| Target Compound Data | Stable up to 1000–1100 °C |
| Comparator Or Baseline | Boron Carbide (B4C) and Titanium Carbide (TiC) (rapid oxidation < 800 °C) |
| Quantified Difference | ~200–300 °C higher aerobic operating ceiling |
| Conditions | Atmospheric air exposure at elevated temperatures |
Prevents catastrophic material failure and surface degradation in high-temperature cutting, extrusion, and aerospace applications.
Directly leverages the compound's electrical conductivity, cryolite resistance, and molten aluminum wettability to reduce cell voltage and energy consumption in Hall-Héroult cells [1].
Utilizes the compound's high melting point, thermal conductivity, and chemical inertness to molten aluminum to serve as long-lasting crucibles for continuous aluminum film deposition [2].
Capitalizes on the exceptional hardness-to-density ratio, providing high fracture toughness and stopping power at a fraction of the weight of tungsten carbide [3].
Takes advantage of the ~15 µΩ·cm electrical resistivity to allow precise electrical discharge machining of complex geometries that would be cost-prohibitive to diamond-grind in traditional insulating ceramics.